molecular formula C12H17N3O4 B2593986 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid CAS No. 1822512-31-1

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid

Cat. No.: B2593986
CAS No.: 1822512-31-1
M. Wt: 267.285
InChI Key: WJCYZEZVBMBACS-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid is a complex organic compound with the molecular formula C11H16N4O4. It is a derivative of imidazo[1,5-a]pyrazine, a bicyclic structure that contains both imidazole and pyrazine rings. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid typically involves multiple steps:

    Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and diketones.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,5-a]pyrazine ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of free amines.

Scientific Research Applications

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc group can protect the amine during synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
  • 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

Uniqueness

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid is unique due to its specific ring structure and the presence of both the Boc protecting group and the carboxylic acid functional group. This combination allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-5-8-4-13-7-15(8)9(6-14)10(16)17/h4,7,9H,5-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCYZEZVBMBACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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